Cas no 17057-82-8 (1H-Indene,2,3-dihydro-1,2-dimethyl-)

1H-Indene,2,3-dihydro-1,2-dimethyl- structure
17057-82-8 structure
Product Name:1H-Indene,2,3-dihydro-1,2-dimethyl-
CAS No:17057-82-8
MF:C11H14
MW:146.228863239288
CID:203431
PubChem ID:28225
Update Time:2025-04-19

1H-Indene,2,3-dihydro-1,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene,2,3-dihydro-1,2-dimethyl-
    • 1,2-dimethyl-2,3-dihydro-1H-indene
    • 1H-INDENE,2,3-DIHYDRO-1,2-D
    • 1,2-Dimethylhydrindene
    • 1,2-Dimethylindan
    • 1,2-Dimethylindane
    • 2,3-Dihydro-1,2-dimethyl-1H-indene
    • Indan, 1,2-dimethyl-
    • DIUGYPAVPJILFZ-UHFFFAOYSA-N
    • 1H-Indene, 2,3-dihydro-1,2-dimethyl-
    • 1,2-dimethyl-indane
    • 17057-82-8
    • DTXSID00937786
    • Inchi: 1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3
    • InChI Key: DIUGYPAVPJILFZ-UHFFFAOYSA-N
    • SMILES: C1(C)CC2C=CC=CC=2C1C

Computed Properties

  • Exact Mass: 146.10962
  • Monoisotopic Mass: 146.10955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3

Experimental Properties

  • Density: 0.9270
  • Melting Point: -1.5°C (estimate)
  • Boiling Point: 225.87°C (rough estimate)
  • Flash Point: 70.2°C
  • Refractive Index: 1.5186
  • PSA: 0

1H-Indene,2,3-dihydro-1,2-dimethyl- Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
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1H-Indene,2,3-dihydro-1,2-dimethyl- Raw materials

1H-Indene,2,3-dihydro-1,2-dimethyl- Preparation Products

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